3-(Naphthalen-2-yl)prop-2-en-1-ol
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Overview
Description
3-(Naphthalen-2-yl)prop-2-en-1-ol is an organic compound with the molecular formula C₁₃H₁₂O It is characterized by a naphthalene ring attached to a propenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Naphthalen-2-yl)prop-2-en-1-ol typically involves the reaction of naphthalene derivatives with propenol precursors. One common method is the condensation reaction between 2-naphthaldehyde and allyl alcohol in the presence of a base catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve large-scale condensation reactions using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(Naphthalen-2-yl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into saturated alcohols.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of 3-(Naphthalen-2-yl)prop-2-enal or 3-(Naphthalen-2-yl)prop-2-enoic acid.
Reduction: Formation of 3-(Naphthalen-2-yl)propan-1-ol.
Substitution: Formation of halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
3-(Naphthalen-2-yl)prop-2-en-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Naphthalen-2-yl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 3-(Naphthalen-1-yl)prop-2-en-1-ol
- 3-(Phenyl)prop-2-en-1-ol
- 3-(Anthracen-2-yl)prop-2-en-1-ol
Uniqueness
3-(Naphthalen-2-yl)prop-2-en-1-ol is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C13H12O |
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Molecular Weight |
184.23 g/mol |
IUPAC Name |
(E)-3-naphthalen-2-ylprop-2-en-1-ol |
InChI |
InChI=1S/C13H12O/c14-9-3-4-11-7-8-12-5-1-2-6-13(12)10-11/h1-8,10,14H,9H2/b4-3+ |
InChI Key |
UYJPHUXBZDSIGR-ONEGZZNKSA-N |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)/C=C/CO |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C=CCO |
Origin of Product |
United States |
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